

Preclinical Profile of ST 1535: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a preferential adenosine A2A receptor antagonist that has been investigated for its potential therapeutic application in Parkinson's disease. Preclinical studies in various animal models have been conducted to elucidate its pharmacological properties, efficacy, and mechanism of action. This document provides a comprehensive overview of the key preclinical findings for **ST 1535**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Efficacy Studies

The preclinical development of **ST 1535** has centered on its ability to modulate motor function in animal models that mimic the motor deficits observed in Parkinson's disease. The primary findings from these studies are summarized below.

Data Summary

The following tables present a consolidated view of the quantitative data from key preclinical efficacy studies of **ST 1535**.

Table 1: In Vitro Receptor Binding and Functional Activity



Assay	Receptor	Species	Cell Line	Paramete r	Value	Referenc e
Radioligan d Binding	Adenosine A2A	Human	Cloned	IC50	353 ± 30 nM	[1]
Radioligan d Binding	Adenosine A1	Human	Cloned	IC50	510 ± 38 nM	[1]

Table 2: In Vivo Efficacy in Mouse Models of Parkinson's Disease



Animal Model	Experime nt	Route of Administr ation	Dose (mg/kg)	Key Finding	Duration of Effect	Referenc e
CGS 21680- induced Catalepsy	Antagonis m of A2A agonist- induced catalepsy	Oral	5 and 10	Significant antagonis m of catalepsy	-	
Haloperidol -induced Catalepsy	Antagonis m of dopamine D2 receptor blockade- induced catalepsy	Oral	5, 10, 20	Dose- dependent antagonis m of catalepsy	Up to 7 hours	[1]
Spontaneo us Locomotor Activity	Induction of hypermotilit y	Oral	5, 10, 20	Dose- dependent increase in motor activity	Up to 7 hours	[1]
L-DOPA Potentiatio n in Haloperidol -induced Catalepsy	Potentiatio n of L- DOPA's anticatalept ic effect	Oral	1.25 and 2.5	Significant potentiatio n of L- DOPA's effect	-	[1]
MPTP- induced Neurodege neration	Neuroprote ction against dopaminer gic neuron loss	Intraperiton eal	2	Complete prevention of TH-positive neuron loss in the SNc	-	



MPTP- Anti- induced inflammato 2 Gliosis ry effect	Complete prevention of microglial activation (CD11b immunorea ctivity)
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Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

Animal Model	Experiment	Route of Administrat ion	Dose (mg/kg)	Key Finding	Reference
6-OHDA Lesioned Rats	Potentiation of L-DOPA- induced contralateral rotations	Intraperitonea I	20	Significant potentiation of a threshold dose of L-DOPA (3 mg/kg)	[3]
6-OHDA Lesioned Rats	Assessment of dyskinesia (subchronic treatment)	Intraperitonea I	20 (twice daily for 18 days) + L- DOPA (3 mg/kg)	Did not induce sensitization to turning behavior or abnormal involuntary movements	[3]
Tacrine- induced Jaw Tremors	Reduction of parkinsonian-like tremors	Intraperitonea I	20	Significant reduction in jaw tremors	[3]

Experimental Protocols



Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Haloperidol-Induced Catalepsy in Mice

Objective: To assess the ability of **ST 1535** to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

Animals: Male mice.

Procedure:

- Animals are habituated to the testing environment.
- Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
- At a specified time post-haloperidol administration (e.g., 30-60 minutes), ST 1535 or vehicle
 is administered orally.
- Catalepsy is measured at various time points post-**ST 1535** administration (e.g., 30, 60, 90, 120 minutes, and up to 7 hours).
- The bar test is commonly used for catalepsy assessment. The mouse's forepaws are placed on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm high).
- The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).

L-DOPA Potentiation in 6-OHDA-Lesioned Rats

Objective: To evaluate the ability of **ST 1535** to enhance the motor effects of a sub-threshold dose of L-DOPA in a unilateral model of Parkinson's disease.

Animals: Male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.

Procedure:



- Rats are screened for successful lesions by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
- On the test day, animals are administered **ST 1535** (e.g., 20 mg/kg, i.p.) or vehicle.
- After a specified pretreatment time, a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered.
- Immediately after L-DOPA administration, the number of full contralateral (away from the lesioned side) rotations is recorded over a defined period (e.g., 2 hours).

Spontaneous Locomotor Activity in Mice

Objective: To determine the effect of **ST 1535** on spontaneous movement.

Animals: Male mice.

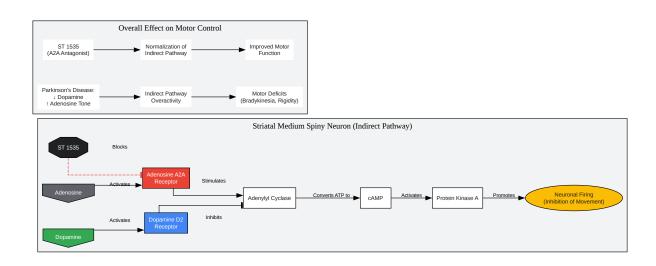
Procedure:

- Mice are individually placed in activity monitoring chambers (e.g., automated photo-beam activity cages).
- Following an acclimatization period, ST 1535 or vehicle is administered orally.
- Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for several hours.

Mechanism of Action: Signaling Pathways

ST 1535 exerts its effects by antagonizing the A2A adenosine receptor, which is highly expressed in the striatum and co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. By blocking the A2A receptor, **ST 1535** reduces the inhibitory effect of adenosine on D2 receptor signaling, thereby restoring a more balanced activity in the basal ganglia motor circuit.





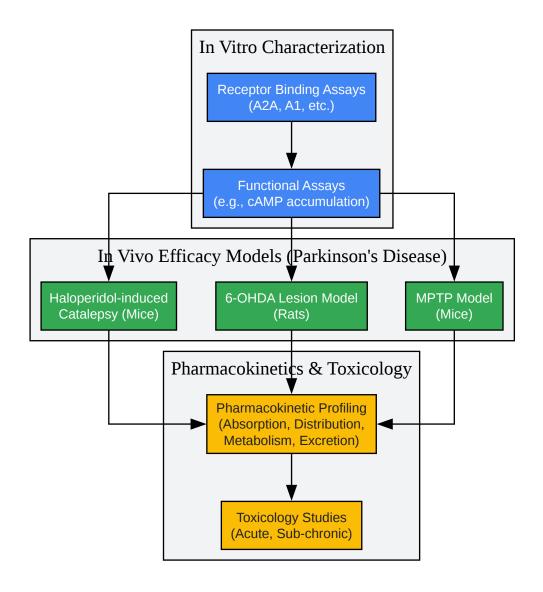
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A2A Receptor Signaling in Parkinson's Disease and the Action of ST 1535.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential anti-parkinsonian drug like **ST 1535** in a preclinical setting.





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Preclinical Evaluation Workflow for Anti-Parkinsonian Compounds.

Pharmacokinetics and Toxicology

While the pharmacodynamic effects of **ST 1535** have been characterized as long-lasting, detailed public information on its pharmacokinetic profile (including Cmax, Tmax, half-life, bioavailability, and metabolism) and comprehensive toxicology studies in animal models is limited in the currently available scientific literature. Further studies are required to fully delineate these aspects of the compound's preclinical profile.

Conclusion



The preclinical data for **ST 1535** strongly support its potential as a therapeutic agent for Parkinson's disease. Its mechanism of action as a preferential A2A adenosine receptor antagonist translates to significant efficacy in reversing motor deficits and potentiating the effects of L-DOPA in multiple rodent models of the disease. Furthermore, studies suggest that **ST 1535** may also possess neuroprotective and anti-inflammatory properties. While the existing data are promising, a more complete understanding of its pharmacokinetic and safety profile will be crucial for its continued development.

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